![molecular formula C20H27ClN2O4 B13091710 trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate: is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom This compound is notable for its unique combination of functional groups, including a tert-butyl group, an ethyl group, a chloro substituent, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene. The resulting quinoline intermediate is then subjected to further functionalization to introduce the tert-butyl, ethyl, and chloro substituents. The final step involves the formation of the spiro structure through a cyclization reaction, often facilitated by a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and catalysts.
Biology: In biological research, the compound’s structural features may be explored for their potential bioactivity. It could be investigated as a lead compound in drug discovery, particularly for its interactions with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced therapeutic properties.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other functional materials .
Wirkmechanismus
The mechanism of action of trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the quinoline moiety suggests potential interactions with DNA or RNA, which could be explored for anticancer or antiviral applications. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, potentially leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
- trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
- tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
- trans-1-tert-Butyl 4-ethyl 2’-bromo-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
Uniqueness: The unique combination of functional groups in trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate sets it apart from similar compoundsAdditionally, the spiro structure imparts distinct stereochemical properties, which can affect the compound’s interactions with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C20H27ClN2O4 |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-O'-tert-butyl 3-O'-ethyl (3'S,5R)-2-chlorospiro[7,8-dihydro-6H-quinoline-5,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C20H27ClN2O4/c1-5-26-17(24)14-11-23(18(25)27-19(2,3)4)12-20(14)10-6-7-15-13(20)8-9-16(21)22-15/h8-9,14H,5-7,10-12H2,1-4H3/t14-,20-/m0/s1 |
InChI-Schlüssel |
ZKXORKJQDBUTRX-XOBRGWDASA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CN(C[C@]12CCCC3=C2C=CC(=N3)Cl)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=N3)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
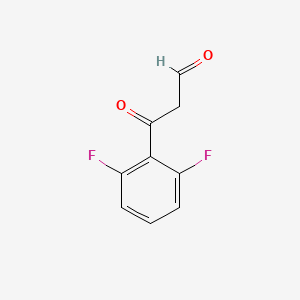
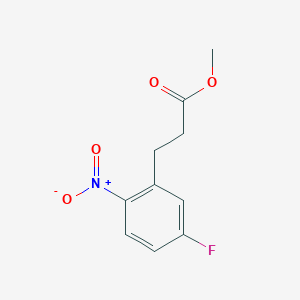
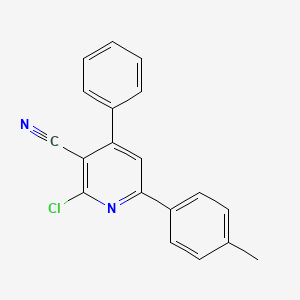
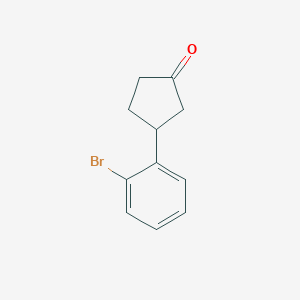
![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)
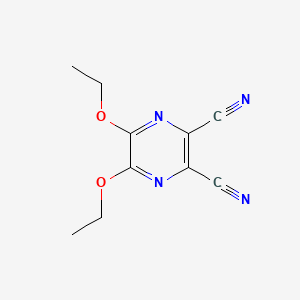
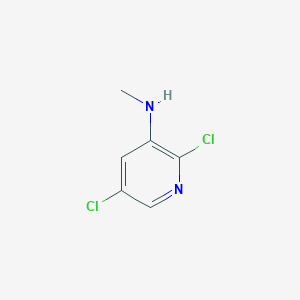
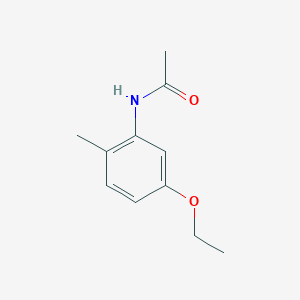

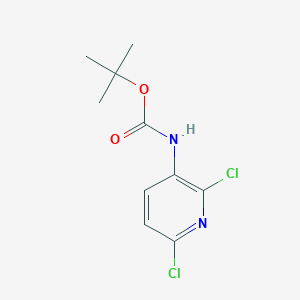
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
